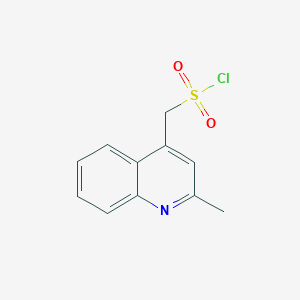

(2-Methylquinolin-4-yl)methanesulfonyl chloride

Description

Properties

Molecular Formula |

C11H10ClNO2S |

|---|---|

Molecular Weight |

255.72 g/mol |

IUPAC Name |

(2-methylquinolin-4-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C11H10ClNO2S/c1-8-6-9(7-16(12,14)15)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3 |

InChI Key |

NPEXFBBNJDAFJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution of 2-Methylquinoline with Methanesulfonyl Chloride

The most straightforward and widely accepted method involves a nucleophilic attack by the nitrogen atom at the 4-position of 2-methylquinoline on the electrophilic sulfur atom of methanesulfonyl chloride (CH₃SO₂Cl). This reaction proceeds under controlled conditions to form the sulfonamide linkage, yielding (2-Methylquinolin-4-yl)methanesulfonyl chloride .

-

- 2-Methylquinoline

- Methanesulfonyl chloride (MSCl)

- Base (e.g., pyridine or triethylamine) as a catalyst and scavenger

- Anhydrous solvent (e.g., dichloromethane or chloroform)

-

- Inert atmosphere (nitrogen or argon)

- Temperature maintained at 0–5°C during addition to control reactivity

- Stirring for several hours at room temperature post-addition

$$

\text{2-Methylquinoline} + \text{Methanesulfonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, inert atmosphere}} \text{this compound}

$$

- The reaction's success hinges on the nucleophilicity of the nitrogen atom at the 4-position.

- Pyridine often acts both as a solvent and a base to neutralize HCl generated during the reaction.

Preparation of Reactants: Synthesis of 2-Methylquinoline

- Skraup Synthesis : Condensation of aniline derivatives with glycerol and oxidizing agents under acidic conditions can produce 2-methylquinoline.

- Alternatively, Fischer synthesis using appropriate substituted anilines and ketones is employed.

- Condensation of 2-aminobenzyl alcohol derivatives

- Cyclization under acidic conditions

- Purification via recrystallization

Preparation of Methanesulfonyl Chloride (MSCl)

Commercially available, but can be synthesized via:

$$

\text{Methanesulfonic acid} + \text{Thionyl chloride} \rightarrow \text{Methanesulfonyl chloride} + \text{SO}_2 + \text{HCl}

$$Conducted under reflux with excess thionyl chloride, with removal of excess reagents by distillation.

- Handling MSCl requires caution due to its corrosive and reactive nature.

- The reaction is typically performed in a fume hood with proper PPE.

Reaction Conditions and Optimization

| Parameter | Typical Range | Purpose/Effect |

|---|---|---|

| Temperature | 0–5°C during addition; room temperature for reaction | Controls reactivity and minimizes side reactions |

| Solvent | Dichloromethane, chloroform | Ensures solubility and inertness |

| Base | Pyridine, triethylamine | Scavenges HCl, drives reaction forward |

| Reaction Time | 4–12 hours | Ensures complete conversion |

Reaction Mechanism

The synthesis proceeds via nucleophilic attack:

- The lone pair on the nitrogen at the 4-position of 2-methylquinoline attacks the sulfur atom of methanesulfonyl chloride.

- This results in displacement of chloride ion and formation of the sulfonamide linkage.

- The process is facilitated by the basic environment provided by pyridine or triethylamine, which neutralizes the HCl formed.

Purification and Characterization

-

- Quenching the reaction mixture with water

- Extraction with organic solvent

- Washing, drying over anhydrous magnesium sulfate or sodium sulfate

- Concentration under reduced pressure

-

- Recrystallization from suitable solvents

- Column chromatography if necessary

-

- Confirmed via NMR, IR, and mass spectrometry, with characteristic sulfonyl chloride peaks and quinoline signals.

Summary of Synthetic Route

| Step | Description | Reagents | Conditions |

|---|---|---|---|

| 1 | Synthesis of 2-methylquinoline | Aniline derivatives, glycerol, oxidants | Acidic, reflux |

| 2 | Preparation of methanesulfonyl chloride | Methanesulfonic acid + SOCl₂ | Reflux, distillation |

| 3 | Formation of this compound | 2-Methylquinoline + MSCl + base | Cold addition, room temp stirring |

Chemical Reactions Analysis

Types of Reactions

(2-Methylquinolin-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Reduction Reactions: Reduction can lead to the formation of sulfide derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dichloromethane.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Sulfonamides: Formed from reactions with amines.

Sulfonates: Formed from reactions with alcohols.

Sulfones: Formed from oxidation reactions.

Sulfides: Formed from reduction reactions.

Scientific Research Applications

(2-Methylquinolin-4-yl)methanesulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as a reagent for introducing the methanesulfonyl group into organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2-Methylquinolin-4-yl)methanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the methanesulfonyl chloride group, which is highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between (2-Methylquinolin-4-yl)methanesulfonyl chloride and analogous compounds:

*Inferred structure based on analogs.

Reactivity and Stability

- Methanesulfonyl Chloride : The simplest sulfonyl chloride, it reacts violently with water, alcohols, and amines, requiring immediate neutralization with NaOH .

- Aromatic Sulfonyl Chlorides: Quinoline and pyridine derivatives exhibit reduced reactivity compared to aliphatic analogs due to resonance stabilization of the sulfonyl group. For example, (2-Methylpyridin-4-yl)methanesulfonyl chloride (CAS 1196146-20-9) is stable enough for storage but reacts under mild conditions in synthesis .

- Electron-Withdrawing Groups: Compounds like (2-Cyanophenyl)methanesulfonyl chloride show increased reactivity due to the cyano group’s electron-withdrawing effects, enhancing electrophilicity at the sulfur center .

Key Research Findings

- Reactivity Hierarchy : Aliphatic sulfonyl chlorides > aromatic sulfonyl chlorides with electron-withdrawing groups > aromatic sulfonyl chlorides with electron-donating groups .

- Synthetic Utility: Quinoline-based sulfonyl chlorides are promising in medicinal chemistry due to their dual functionality (quinoline’s bioactivity and sulfonyl chloride’s reactivity) .

- Safety Protocols: Steric hindrance in this compound may reduce hydrolysis rates compared to smaller analogs, requiring tailored neutralization procedures .

Biological Activity

(2-Methylquinolin-4-yl)methanesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's quinoline backbone is known to impart specific electronic properties that enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

The chemical structure of this compound includes a quinoline moiety, which is recognized for its ability to interact with various biological systems. This compound can undergo several chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, which can be utilized to modify its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may act as a ligand, modulating the activity of these targets and leading to various biological effects depending on the context of the interaction. The sulfonyl chloride group can facilitate nucleophilic attack from biomolecules, potentially leading to covalent modifications of target proteins.

Biological Activity

Research has shown that this compound exhibits notable biological activities, particularly in the following areas:

Anticancer Activity :

Studies have demonstrated that derivatives of quinoline compounds possess significant anticancer properties. For instance, modifications in the structure can lead to enhanced growth inhibition in breast cancer cell lines such as MDA-MB231 and MCF7. The introduction of bulky lipophilic groups has been shown to increase activity substantially compared to simpler methyl substitutions .

Antimicrobial Properties :

The compound has also been evaluated for its antimicrobial activity. In a study assessing various quinoline derivatives, it was found that certain substitutions could enhance the effectiveness against bacterial strains such as E. coli and S. aureus .

Antimalarial Activity :

Quinoline derivatives have historically been associated with antimalarial properties. Research indicates that modifications to the quinoline structure can lead to potent antiplasmodial activity against different strains of Plasmodium species .

Case Studies

- Anticancer Evaluation : A series of sulfonyl analogs derived from quinoline were synthesized and tested against breast cancer cell lines. The results indicated that compounds with specific substitutions exhibited up to a 15-fold increase in potency compared to their unsubstituted counterparts .

- Antimicrobial Screening : A study on hydrolyzed peptide conjugates containing quinoline showed promising antimicrobial activities against several bacterial and fungal strains, suggesting that the incorporation of quinoline into peptide structures could enhance their efficacy .

- Antimalarial Efficacy : In vivo studies involving mice infected with Plasmodium species revealed that certain quinoline derivatives exhibited significant blood-schizontocidal activity, outperforming traditional antimalarial drugs like chloroquine .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | GI50 (µM) | Relative Activity |

|---|---|---|---|

| Compound A | MDA-MB231 | 2.45 | High |

| Compound B | MCF7 | 38.44 | Moderate |

| Compound C | MDA-MB468 | 4.18 | High |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound D | E. coli | 20 | 6 |

| Compound E | S. aureus | 15 | 12 |

| Compound F | P. aeruginosa | 10 | 25 |

Q & A

Q. What are the recommended synthetic routes for (2-Methylquinolin-4-yl)methanesulfonyl chloride?

The compound is typically synthesized via sulfonation of the corresponding alcohol precursor. A common method involves reacting (2-methylquinolin-4-yl)methanol with methanesulfonyl chloride (MsCl) or thionyl chloride (SOCl₂) under anhydrous conditions. Key considerations include maintaining a moisture-free environment and using stoichiometric equivalents to minimize side reactions. For example, thionyl chloride reactions often require catalytic dimethylformamide (DMF) to enhance reactivity .

Q. How should researchers safely handle this compound in the laboratory?

Due to its sulfonyl chloride group, the compound is highly reactive and corrosive. Researchers must:

- Use personal protective equipment (PPE) : chemical-resistant gloves (e.g., nitrile), goggles, and lab coats.

- Work in a fume hood to avoid inhalation of vapors.

- Avoid contact with water, as hydrolysis releases HCl gas.

- Store in airtight, light-resistant containers at 2–8°C .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- ¹H/¹³C NMR : Characteristic peaks for the methylquinoline moiety (δ ~2.6 ppm for CH₃, aromatic protons at δ 7.5–8.5 ppm) and sulfonyl chloride group (no direct protons).

- IR Spectroscopy : Strong S=O stretching vibrations at ~1350 cm⁻¹ and 1150 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₁H₁₀ClNO₂S (theoretical m/z: 255.6) .

Advanced Research Questions

Q. What nucleophilic reactions are feasible with this compound?

The sulfonyl chloride group reacts with nucleophiles such as:

- Amines : Forms sulfonamides (e.g., R-NH₂ → R-NH-SO₂-Ar), useful in drug discovery.

- Alcohols/Phenols : Produces sulfonate esters, which serve as leaving groups in substitution reactions. Reaction optimization requires controlling pH (e.g., triethylamine as a base) and solvent polarity (e.g., dichloromethane or THF) .

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

Common issues include:

Q. How does the methylquinoline substituent influence the compound’s reactivity compared to simpler sulfonyl chlorides?

The steric bulk of the 2-methylquinolin-4-yl group reduces reactivity toward bulky nucleophiles but enhances selectivity in aromatic substitution reactions. The quinoline ring’s electron-withdrawing nature also stabilizes the sulfonyl chloride moiety, slowing hydrolysis compared to aliphatic analogs (e.g., methanesulfonyl chloride) .

Q. What are the stability profiles of this compound under varying conditions?

Q. What role does this compound play in medicinal chemistry research?

It serves as a key intermediate for:

Q. Methodological Notes

- Safety Protocols : Always conduct reactions in a controlled environment with emergency wash stations accessible .

- Analytical Validation : Cross-validate purity using HPLC (C18 column, acetonitrile/water gradient) alongside spectroscopic data .

- Reaction Optimization : Use design of experiments (DoE) to assess variables like temperature, solvent, and catalyst load .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.